molecular formula C17H19NO2 B13445545 Mefenamic Acid Ethyl Ester

Mefenamic Acid Ethyl Ester

Cat. No.: B13445545
M. Wt: 269.34 g/mol
InChI Key: IJAHMWWOYZIWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mefenamic Acid Ethyl Ester is a derivative of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat mild to moderate pain and inflammation. This ester derivative is synthesized to potentially reduce the gastrointestinal side effects associated with mefenamic acid by modifying its pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mefenamic Acid Ethyl Ester typically involves the esterification of mefenamic acid. One common method is the reaction of mefenamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The ester is then purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Mefenamic Acid Ethyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

ethyl 2-(2,3-dimethylanilino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-4-20-17(19)14-9-5-6-10-16(14)18-15-11-7-8-12(2)13(15)3/h5-11,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAHMWWOYZIWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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